6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces
Biochemical Pathways
The biochemical pathways affected by 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one are currently unknown. Given the structural similarity to other quinoline derivatives, it is possible that this compound may interact with similar biochemical pathways . .
Pharmacokinetics
The compound’s bioavailability, half-life, volume of distribution, and clearance rate are unknown . Further pharmacokinetic studies are needed to determine these properties and their impact on the compound’s therapeutic potential.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one involves a two-step reaction between enaminones and acylating agents, followed by electrophilic cyclization . This method eliminates the need to isolate intermediates, making it efficient and straightforward.
Industrial Production Methods
Industrial production methods for this compound typically involve bulk custom synthesis and procurement . Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include different quinolinone and tetrahydroquinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one include:
- 4-Hydroxy-2-quinolones
- 1,2,3,4-Tetrahydroisoquinolines
- Flindersine
- N-methylflindersine
- Haplamine
- N-methylhaplamine
Uniqueness
This compound is unique due to its specific benzoyl group at the 6-position, which imparts distinct chemical and biological properties compared to other tetrahydroquinolin-2-one derivatives . This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
6-benzoyl-3,4-dihydro-1H-quinolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-15-9-7-12-10-13(6-8-14(12)17-15)16(19)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGBOXVSGGCWMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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